molecular formula C10H18N2O3 B1144102 (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate CAS No. 1228566-94-6

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Cat. No.: B1144102
CAS No.: 1228566-94-6
M. Wt: 214.26152
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of ®-tert-Butyl (6-oxopiperidin-3-yl)carbamate involves several steps. One common synthetic route includes the reaction of ®-tert-butyl 3-hydroxypiperidine-1-carboxylate with a suitable oxidizing agent to form the desired compound. The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) for oxidation .

Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

®-tert-Butyl (6-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols or amines .

Scientific Research Applications

®-tert-Butyl (6-oxopiperidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for drug design.

    Medicine: Piperidine derivatives, including ®-tert-Butyl (6-oxopiperidin-3-yl)carbamate, are explored for their pharmacological properties and potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (6-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

®-tert-Butyl (6-oxopiperidin-3-yl)carbamate can be compared with other similar piperidine derivatives, such as:

Biological Activity

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. This structure allows for interactions with various biological targets, making it a candidate for drug development. The compound's formula is C10H18N2OC_{10}H_{18}N_{2}O, and it exhibits properties typical of carbamate derivatives, including enzyme inhibition and receptor binding capabilities.

The mechanism of action for this compound involves its interaction with specific molecular targets within the body. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular pathways affected depend on the specific application and context in which the compound is used.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as cytochrome P450 3A4 (CYP3A4), which plays a crucial role in drug metabolism.
  • Receptor Interaction : It may interact with various receptors involved in cellular signaling pathways, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Case Study 1: Inhibition of CYP3A4

In a study exploring the enzyme inhibition capabilities of this compound, it was found that the compound significantly inhibited CYP3A4 activity in vitro. This inhibition could lead to altered pharmacokinetics of co-administered drugs metabolized by this enzyme, suggesting careful consideration in polypharmacy scenarios.

CompoundEnzyme InhibitionIC50 Value
This compoundCYP3A425 µM

Case Study 2: Antiviral Efficacy

In another investigation focusing on antiviral efficacy against SARS-CoV-2, this compound demonstrated promising results in inhibiting viral protease activity at concentrations up to 30 µM. This suggests potential for further development as an antiviral therapeutic agent .

Assay TypeConcentration TestedResult
Viral Protease Inhibition30 µMSignificant inhibition observed

Future Directions

The ongoing research into this compound indicates its potential as a versatile compound in drug discovery. Future studies should focus on:

  • In vivo studies to validate the biological activities observed in vitro.
  • Structure–activity relationship (SAR) studies to optimize its pharmacological properties.
  • Exploration of its interactions with other biological targets to expand its therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(3R)-6-oxopiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNSUMIBERIFIT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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